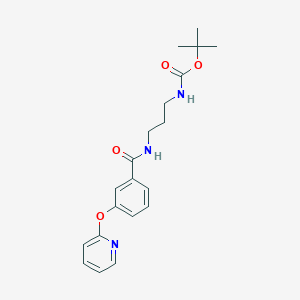
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the indolin-1-yl and thiadiazol-2-yl precursors. These could then be coupled using a suitable reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the indolin-1-yl group could participate in electrophilic aromatic substitution reactions, while the thiadiazol-2-yl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be influenced by its molecular structure.科学的研究の応用
Anticancer Activity
The synthesis and investigation of 1,3,4-thiadiazole compounds, including those related to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide, have demonstrated significant potential in anticancer research. A study highlighted the synthesis and cytotoxicity evaluation of 2-N,N-dimethylamino-5-indol-3-oylthiazole, a thiazole analog of the cytotoxic marine alkaloid dendrodoine. This analog showed significant in vitro cytotoxicity against a panel of human cancer cell lines, indicating the potential for these compounds as leads for cancer treatment (Reji et al., 2008).
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives, which are structurally related to this compound, has shown promising results. These compounds have been synthesized and evaluated for their biological activity, revealing their potential as antibacterial and antifungal agents. This suggests the broader applicability of this chemical class in addressing various microbial infections (Ameen & Qasir, 2017).
Anticonvulsant Properties
The synthesis and evaluation of indoline derivatives for their anticonvulsant activities have been a significant area of research. Compounds structurally related to this compound have been designed, synthesized, and tested for anticonvulsant effects. These studies reveal the potential of such compounds in developing new therapeutic agents for the treatment of seizures, showcasing the diverse pharmacological applications of this chemical scaffold (Nath et al., 2021).
作用機序
Target of Action
The primary targets of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .
Mode of Action
The exact mode of action of This compound Similar compounds have shown to inhibit ache, preventing the breakdown of acetylcholine and thereby increasing both the level and duration of the neurotransmitter’s action .
Biochemical Pathways
The specific biochemical pathways affected by This compound By inhibiting ache, similar compounds can affect the cholinergic pathway, which involves the neurotransmitter acetylcholine . This can lead to an increase in acetylcholine levels, affecting various downstream effects such as muscle contraction, pain response, and cognitive function .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant protective effects against h2o2-induced death of raw 2647 cells , suggesting potential antioxidant activity. Additionally, some compounds have exhibited strong cytotoxicity against various human cancer cell lines .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-13-7-8-16(11-14(13)2)19(27)22-20-23-24-21(29-20)28-12-18(26)25-10-9-15-5-3-4-6-17(15)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDHRXHJORWYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)
![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)



![2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2680226.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2680231.png)

